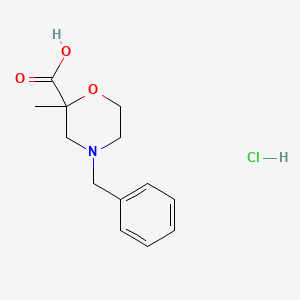
4-Benzyl-2-methyl-morpholine-2-carboxylic acidhydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride is 1S/C12H15NO3.ClH/c14-12(15)11-9-13(6-7-16-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H .Physical And Chemical Properties Analysis
The molecular weight of 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride is 257.71 g/mol . The compound has a melting point of 244 °C .Aplicaciones Científicas De Investigación
Anticancer Potential
4-Benzyl-morpholine-2-carboxylic acid derivatives have shown promise in cancer research. A study by Al‐Ghorbani et al. (2017) synthesized novel derivatives and evaluated their anticancer properties against various types of neoplastic cells. Compounds from this study exhibited significant anti-proliferative activity and potential for cancer treatment, especially with specific structural modifications (Al‐Ghorbani et al., 2017).
Synthesis and Chemical Characterization
Qiu Fang-li (2012) reported on the synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride, a compound closely related to 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride. This work is crucial for understanding the chemical properties and potential applications of similar compounds (Qiu Fang-li, 2012).
Antihypoxic Activity
Ukrainets et al. (2014) studied compounds including a morpholine derivative for their antihypoxic effects. They discovered that certain morpholine-based compounds have significant antihypoxic properties, suggesting potential medical applications (Ukrainets, Mospanova, & Davidenko, 2014).
Biomedical Applications
Zhao et al. (2009) developed an efficient method for preparing a morpholine compound with potential applications in biomedical research. Their work contributes to the understanding of morpholine derivatives in the context of drug development (Zhao et al., 2009).
Polymer Science
In the field of polymer science, Wang and Feng (1997) utilized a morpholine-2,5-dione derivative, which is structurally related to 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride, for synthesizing a new polymer. This demonstrates the versatility of morpholine derivatives in material science (Wang & Feng, 1997).
Safety and Hazards
Propiedades
IUPAC Name |
4-benzyl-2-methylmorpholine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-13(12(15)16)10-14(7-8-17-13)9-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSQKWXQUXCUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CC2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-2-methyl-morpholine-2-carboxylic acidhydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



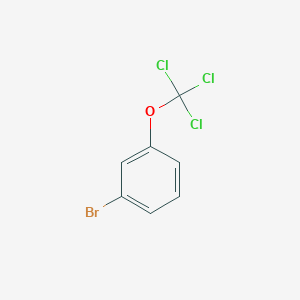
![1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene](/img/structure/B1402249.png)
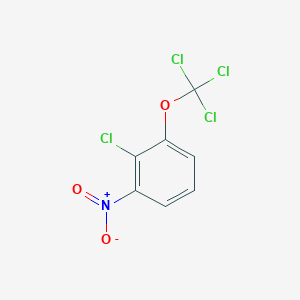

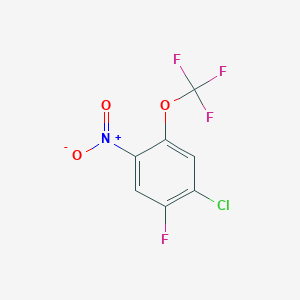

![4-[Chloro(difluoro)methoxy]-1-fluoro-2-(trifluoromethyl)benzene](/img/structure/B1402257.png)


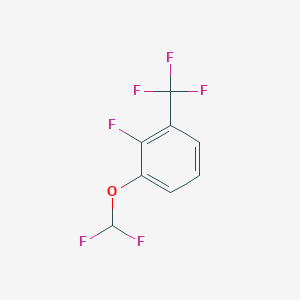
![2-Chloro-3-[chloro(difluoro)methoxy]-1,4-difluoro-benzene](/img/structure/B1402262.png)
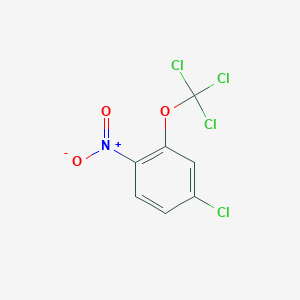

![1-Bromo-3-[chloro(difluoro)methoxy]benzene](/img/structure/B1402270.png)